

# A Comparative Guide to Emerging Fetal Hemoglobin Inducers in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for hemoglobinopathies such as sickle cell disease (SCD) and  $\beta$ -thalassemia is rapidly evolving, with a new wave of fetal hemoglobin (HbF) inducers showing significant promise in recent clinical trials. These emerging therapies, ranging from gene-editing technologies to novel small molecules, offer the potential for disease-modifying effects by increasing the production of HbF, which can ameliorate the clinical manifestations of these debilitating genetic disorders. This guide provides an objective comparison of the clinical trial results, experimental protocols, and mechanisms of action of key emerging HbF inducers.

## **Quantitative Clinical Trial Data Summary**

The following tables summarize the key quantitative outcomes from recent clinical trials of emerging HbF inducers.

# **Table 1: Efficacy in Sickle Cell Disease**



| Investigat<br>ional<br>Agent                 | Trial<br>Identifier                   | Primary<br>Efficacy<br>Endpoint                                                                     | % of Patients Achievin g Primary Endpoint            | Mean<br>HbF<br>Level<br>Achieved      | Mean<br>Total<br>Hemoglo<br>bin<br>Achieved  | Key<br>Secondar<br>y<br>Endpoint<br>Results                                                                        |
|----------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------|---------------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Exagamglo<br>gene<br>autotemcel<br>(exa-cel) | CLIMB<br>SCD-121<br>(NCT0374<br>5287) | Freedom<br>from vaso-<br>occlusive<br>crises<br>(VOCs) for<br>at least 12<br>consecutiv<br>e months | 97% (of 30 evaluable patients)[1]                    | Approx. 40% by Month 4 and maintained | Maintained<br>at >11 g/dL<br>from Month<br>3 | 100% of evaluable patients were free from hospitalizat ions due to VOCs for at least 12 consecutiv e months[1] [2] |
| ОТQ923                                       | NCT04443<br>907                       | Safety and<br>Efficacy                                                                              | N/A (Phase<br>1/2)                                   | 19.0% to<br>26.8%                     | N/A                                          | F-cells as a percentage of red cells: 69.7% to 87.8%                                                               |
| Decitabine<br>+<br>Tetrahydro<br>uridine     | NCT01685<br>515                       | Safety and<br>Tolerability                                                                          | N/A (Phase<br>1)                                     | Increased<br>by 4%-9%                 | Increased<br>by 1.2-1.9<br>g/dL[3][4]        | Doubled F-cells up to ~80% of total RBCs[3][4]                                                                     |
| Tovinontrin<br>e (IMR-<br>687)               | Ardent<br>(NCT0447<br>4314)           | Annualized<br>rate of<br>VOCs                                                                       | No<br>significant<br>difference<br>vs.<br>placebo[5] | N/A                                   | N/A                                          | Developme nt discontinue d due to lack of efficacy[6] [5]                                                          |



Table 2: Efficacy in β-Thalassemia

| Investigat<br>ional<br>Agent                 | Trial<br>Identifier                    | Primary<br>Efficacy<br>Endpoint                                | % of Patients Achievin g Primary Endpoint     | Mean<br>HbF<br>Level<br>Achieved                                     | Mean<br>Total<br>Hemoglo<br>bin<br>Achieved                          | Key<br>Secondar<br>y<br>Endpoint<br>Results               |
|----------------------------------------------|----------------------------------------|----------------------------------------------------------------|-----------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------|
| Exagamglo<br>gene<br>autotemcel<br>(exa-cel) | CLIMB<br>THAL-111<br>(NCT0365<br>5678) | Transfusio n independe nce for at least 12 consecutiv e months | 91% (of 35 evaluable patients)[7]             | Mean of<br>11.9 g/dL<br>during<br>transfusion<br>independe<br>nce[7] | Mean of<br>13.1 g/dL<br>during<br>transfusion<br>independe<br>nce[7] | 42 of 44 patients were transfusion -free                  |
| Tovinontrin<br>e (IMR-<br>687)               | Forte<br>(NCT0441<br>1082)             | Reduction<br>in<br>transfusion<br>burden                       | No<br>meaningful<br>benefit vs.<br>placebo[6] | N/A                                                                  | N/A                                                                  | Developme nt discontinue d due to lack of efficacy[6] [5] |

# **Experimental Protocols and Methodologies Exagamglogene autotemcel (exa-cel)**

Exa-cel is an autologous, ex vivo CRISPR/Cas9 gene-edited therapy.[1][8]

Cell Collection and Manufacturing: CD34+ hematopoietic stem and progenitor cells (HSPCs) are collected from the patient's peripheral blood via apheresis following mobilization with plerixafor. These cells are then sent to a manufacturing facility where they are edited using CRISPR/Cas9 technology. The guide RNA directs the Cas9 nuclease to a specific region in the erythroid-specific enhancer of the BCL11A gene, a key repressor of fetal hemoglobin.[2]
 [9] This disruption of the enhancer leads to reduced BCL11A expression in erythroid precursors, thereby reactivating γ-globin gene expression and HbF production.



- Patient Conditioning: Prior to infusion with the edited cells, patients undergo myeloablative
  conditioning with pharmacokinetically dose-adjusted busulfan.[2] This step is necessary to
  eliminate the patient's existing, unedited hematopoietic stem cells and create space in the
  bone marrow for the engraftment of the modified cells.
- Infusion and Follow-up: A single dose of exa-cel is administered intravenously.[9] Following
  infusion, patients are closely monitored for engraftment, safety, and efficacy parameters,
  including HbF levels, total hemoglobin, and clinical outcomes such as VOCs and transfusion
  requirements.

### **OTQ923**

OTQ923 is another autologous, ex vivo CRISPR/Cas9 gene-edited HSPC therapy.

- Mechanism and Manufacturing: This therapy utilizes CRISPR/Cas9 to edit the promoters of the HBG1 and HBG2 genes, which encode for the γ-globin chains of fetal hemoglobin.[10]
   This editing strategy aims to mimic naturally occurring mutations that lead to hereditary persistence of fetal hemoglobin (HPFH). The manufacturing process is similar to that of exacel, involving apheresis, ex vivo gene editing, and expansion of the modified HSPCs.[11]
- Patient Preparation and Administration: Patients receive myeloablative conditioning before the infusion of the autologous OTQ923 cell product.[11] The administration and follow-up procedures are also comparable to other hematopoietic stem cell transplant protocols.

## **Decitabine and Tetrahydrouridine**

This is a combination of two oral small molecules.

- Mechanism of Action: Decitabine is a DNA methyltransferase 1 (DNMT1) inhibitor.[3][12] By inhibiting DNMT1, decitabine leads to hypomethylation of the γ-globin gene promoter, which contributes to its reactivation and the induction of HbF synthesis. Tetrahydrouridine is a cytidine deaminase inhibitor that prevents the rapid inactivation of decitabine in the body, thereby increasing its oral bioavailability and allowing for lower, non-cytotoxic doses to be effective.[3]
- Clinical Protocol (Phase 1): In the NCT01685515 trial, patients with severe sickle cell disease were randomized to receive either the oral combination of decitabine and



tetrahydrouridine or a placebo.[4] The study involved a dose-escalation design to identify a safe and effective dose. Patients were treated twice weekly for eight weeks, with a subsequent four-week follow-up period.[4]

### **Tovinontrine (IMR-687)**

Tovinontrine is an oral small molecule inhibitor of phosphodiesterase 9 (PDE9).

- Proposed Mechanism: PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, tovinontrine was expected to increase cGMP levels, which in turn was hypothesized to activate signaling pathways leading to the induction of γ-globin expression and HbF production.
- Clinical Protocol (Phase 2b): The Ardent and Forte trials were randomized, double-blind, placebo-controlled studies.[5] Patients were assigned to receive either a high or low dose of tovinontrine or a placebo. The primary endpoints were the annualized rate of VOCs in SCD patients and the reduction in transfusion burden in β-thalassemia patients.[6][5]

# Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ashpublications.org [ashpublications.org]
- 2. Exagamglogene Autotemcel for Severe Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral tetrahydrouridine and decitabine for non-cytotoxic epigenetic gene regulation in sickle cell disease: A randomized phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia BioSpace [biospace.com]
- 7. Exagamglogene Autotemcel for Transfusion-Dependent β-Thalassemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Data for Investigational CRISPR/Cas9... | CRISPR Therapeutics [crisprtx.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. CRISPR-Cas9 Editing of the HBG1 and HBG2 Promoters to Treat Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. consultgd.clevelandclinic.org [consultgd.clevelandclinic.org]
- To cite this document: BenchChem. [A Comparative Guide to Emerging Fetal Hemoglobin Inducers in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417421#clinical-trial-results-for-emerging-fetal-hemoglobin-inducers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com